Salinomycin

Description

This compound has been reported in Streptomyces albus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

from Streptomyces albus; RN given refers to parent cpd; structure

Properties

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47)/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDHUJYNAXLNZ-XQSDOZFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55721-31-8 (mono-hydrochloride salt) | |

| Record name | Salinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053003104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048486 | |

| Record name | Salinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53003-10-4 | |

| Record name | Salinomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53003-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053003104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UXS86T64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112.5-113.5 °C | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Origin of Salinomycin from Streptomyces albus: A Technical Guide

Introduction

Salinomycin, a polyether ionophore antibiotic, has garnered significant scientific interest since its discovery due to its potent biological activities. Initially utilized in veterinary medicine as an anticoccidial agent and growth promoter in poultry and cattle, recent research has unveiled its remarkable efficacy against cancer stem cells, positioning it as a promising candidate for novel anticancer therapies.[1][2] This technical guide provides an in-depth exploration of the discovery of this compound, its origin from the bacterium Streptomyces albus, and the fundamental scientific principles underlying its production and biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted molecule.

Discovery and Isolation from Streptomyces albus

This compound was first isolated from the fermentation broth of Streptomyces albus (strain ATCC 21838).[3] The discovery was the result of systematic screening programs aimed at identifying new antimicrobial agents from natural sources. Streptomyces, a genus of Gram-positive bacteria found predominantly in soil, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

The initial isolation of this compound involved standard microbiological and chemical techniques. Cultures of S. albus were grown in a nutrient-rich medium under submerged aerobic conditions.[4] Following fermentation, the antibiotic was extracted from the broth using organic solvents and subsequently purified through chromatographic methods, such as column chromatography on alumina or silica gel.[3]

General Experimental Workflow for Discovery

The discovery of natural products like this compound from Streptomyces typically follows a structured workflow. This process begins with the isolation of microbial strains and proceeds through screening, cultivation, extraction, purification, and structure elucidation.

Caption: A generalized experimental workflow for the discovery of natural products like this compound from Streptomyces.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces albus is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster.[1] The backbone of the molecule is assembled in a manner analogous to fatty acid synthesis, utilizing acetyl-CoA as a starter unit and extender units such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[5]

The biosynthetic gene cluster contains genes encoding the PKS multienzymes, as well as genes responsible for oxidative cyclization, self-resistance, export, precursor supply, and regulation.[1] Key genes involved in the post-PKS modification include salC (epoxidase) and salBI/BII/BIII (epoxide hydrolases), which are crucial for the formation of the characteristic ether rings of this compound.[1]

Regulatory Signaling Pathway

The production of this compound is tightly regulated at the transcriptional level. A key positive regulator is SlnR, a LAL-family transcriptional regulator encoded within the this compound biosynthetic gene cluster.[6] Deletion of the slnR gene leads to a significant decrease in this compound production, while its overexpression can enhance the yield.[6] SlnR directly binds to the promoter regions of several genes within the cluster, activating their transcription.[6]

Furthermore, a two-component signal transduction system, RspA1/A2, has been shown to positively regulate this compound biosynthesis by activating the transcription of slnR.[7] Conversely, other regulatory elements have been identified that negatively impact this compound production.[2]

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis in Streptomyces albus.

Quantitative Data on this compound Production

The yield of this compound from Streptomyces albus can vary significantly depending on the strain and fermentation conditions. Industrial strains have been developed through mutagenesis and optimization of fermentation parameters to achieve high titers.

Table 1: this compound Production by Different Streptomyces albus Strains and Conditions

| Strain | Condition | This compound Titer (g/L) | Reference |

| Wild-type | Lab condition | 2.60 | [2] |

| High-yield strain BK 3-25 | Lab condition | 18.0 | [2][8] |

| S. albus ZD11 | Shake flask, soybean oil medium | up to 8 | [5] |

| Engineered wild-type (deletion of competing PKS clusters) | Lab condition | 9.50 | [2] |

| Engineered wild-type (deletion of negative regulators) | Lab condition | 7.30 | [2] |

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to function as an ionophore, transporting cations across biological membranes. This disruption of ion gradients leads to various cellular effects.

Antimicrobial Activity

This compound is highly active against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1] It is, however, inactive against Gram-negative bacteria and fungi.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | MIC (mg/L) | Reference |

| Enterococcus faecium (narAB-positive) | 2 - 8 | [9] |

| Enterococcus faecium (wild-type) | ≤ 1 | [9] |

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound, particularly its ability to selectively target and kill cancer stem cells.[1] Its cytotoxic effects have been demonstrated in a wide range of cancer cell lines.

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| MCF-7 | Breast Adenocarcinoma | 1.5 | 24 | [10] |

| MCF-7 | Breast Adenocarcinoma | 1.0 | 48 | [10] |

| MCF-7 | Breast Adenocarcinoma | 0.8 | 72 | [10] |

| MDA-MB-231 | Breast Cancer | 4.9 ± 1.6 | - | [11] |

| SK-MEL-19 | Melanoma | 0.82 ± 0.60 | - | [12] |

| Endometrial Cancer Cell Line | Endometrial Cancer | ~1.0 | - | [13] |

Experimental Protocols

Fermentation of Streptomyces albus for this compound Production

This protocol provides a general overview of the fermentation process. Specific parameters may need to be optimized for different strains and scales of production.

-

Strain and Culture Conditions: Streptomyces albus strains (e.g., ATCC 21838 or high-yielding industrial strains) are maintained on a suitable agar medium for sporulation.

-

Seed Culture: A loopful of spores is inoculated into a seed culture medium (e.g., containing tryptone soya broth, yeast extract, and sucrose) and incubated for 48 hours at 30-33°C with shaking.[14]

-

Production Medium: The seed culture is then transferred to a larger volume of production medium. A typical production medium contains a carbon source (e.g., soybean oil, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[4][14]

-

Fermentation: The production culture is incubated for an extended period (e.g., 110 to 210 hours) at a controlled temperature (e.g., 26-29°C) and pH (e.g., 5.5-6.5) with aeration and agitation.[4]

Extraction and Purification of this compound

-

Extraction: After fermentation, the whole broth is typically extracted with a water-miscible organic solvent like methanol.[14] The mixture is sonicated to ensure efficient extraction.

-

Centrifugation/Filtration: The mycelial debris is removed by centrifugation or filtration.

-

Solvent Extraction: The supernatant containing this compound is then subjected to liquid-liquid extraction with a water-immiscible organic solvent.

-

Chromatography: The crude extract is concentrated and purified using column chromatography. A variety of stationary phases can be used, including silica gel and alumina.[3] Further purification can be achieved using high-performance liquid chromatography (HPLC).

Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the analysis and quantification of this compound. Reversed-phase columns are commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer.[15] Detection is often performed using UV absorbance or post-column derivatization with reagents like vanillin.[15]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are essential for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.[16]

The discovery of this compound from Streptomyces albus represents a significant milestone in natural product research. Its journey from a veterinary antibiotic to a promising anticancer agent highlights the immense potential of microbial secondary metabolites in drug discovery. A thorough understanding of its biosynthesis, regulation, and biological activities is crucial for the development of novel therapeutic strategies. This technical guide provides a foundational overview of these aspects, serving as a valuable resource for the scientific community engaged in the exploration and application of this remarkable molecule.

References

- 1. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 2. Mechanism of this compound overproduction in Streptomyces albus as revealed by comparative functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A NEW POLYETHER ANTIBIOTIC [jstage.jst.go.jp]

- 4. CA1292713C - Process for producing antibiotic this compound - Google Patents [patents.google.com]

- 5. This compound biosynthesis reversely regulates the β‐oxidation pathway in Streptomyces albus by carrying a 3‐hydroxyacyl‐CoA dehydrogenase gene in its biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SlnR is a positive pathway-specific regulator for this compound biosynthesis in Streptomyces albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of a Two-Component Signal Transduction System RspA1/A2 in Regulating the Biosynthesis of this compound in <i>Streptomyces albus</i> - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of epidemiological cut-off values for Narasin, this compound, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Single and double modified this compound analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on Expression Pattern of Genes Associated with Apoptosis in Endometrial Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. HPLC determination of this compound and related compounds in fermentation media of Streptomyces albus and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigations by HPLC-electrospray mass spectrometry and NMR spectroscopy into the isomerisation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Salinomycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinomycin is a polyether ionophore antibiotic isolated from the fermentation broth of Streptomyces albus. Initially utilized in veterinary medicine as a coccidiostat and growth promoter, this compound has garnered significant attention in the scientific community for its potent anticancer properties, particularly its ability to selectively target and eliminate cancer stem cells (CSCs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and its effects on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a unique tricyclic spiroketal ring system and an unsaturated six-membered ring. Its ability to form stable complexes with monovalent cations, particularly potassium (K+), is central to its biological function.

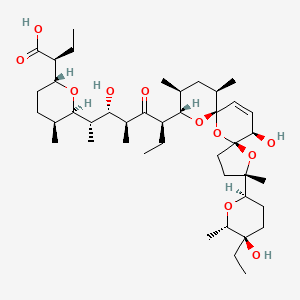

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C42H70O11 | [1] |

| Molecular Weight | 751.00 g/mol | [1] |

| CAS Number | 53003-10-4 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 112.5-113.5 °C | [3] |

| pKa | 4.45 (strongest acidic) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO (≥91.8 mg/mL), ethanol (≥142.2 mg/mL), methanol, acetone, and chloroform. | [5][6] |

| LogP | 7.51 | [7] |

| Polar Surface Area | 161.21 Ų | [4] |

Biological Properties and Mechanism of Action

This compound exhibits a broad range of biological activities, including antimicrobial and potent anticancer effects. Its primary mechanism of action is its function as a potassium ionophore.

Ionophoric Activity

This compound binds to potassium ions and facilitates their transport across biological membranes, disrupting the natural ion gradients essential for cellular function. This influx of potassium ions can lead to various downstream effects, including mitochondrial dysfunction and the induction of apoptosis.

The following diagram illustrates the proposed mechanism of potassium ion transport by this compound.

Caption: this compound-mediated potassium ion transport across the cell membrane.

Antimicrobial Activity

This compound is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some protozoa.[1] Its antimicrobial action is a direct consequence of its ionophoric activity, which disrupts the bacterial cell membrane potential.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines, with a particular efficacy against cancer stem cells.

The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~1 | 24 | [8] |

| HB4a | Non-tumor Breast | >10 | 24 | [9] |

| A2780 | Ovarian Cancer | 6.888 | 48 | [10] |

| SK-OV-3 | Ovarian Cancer | 9.869 | 48 | [10] |

| A549 | Non-Small Cell Lung Cancer | 5-10 | 24 | [11] |

| LNM35 | Non-Small Cell Lung Cancer | 5-10 | 24 | [11] |

| SCLC cell lines | Small Cell Lung Cancer | Varies | 72 | [12] |

| HepG2/C3a | Hepatocellular Carcinoma | <0.52 to 21 | - | [13] |

Impact on Cellular Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers and plays a crucial role in the maintenance of cancer stem cells.[2][5] this compound interferes with this pathway by downregulating the expression of key components like LRP6 and β-catenin.[4][14]

The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits the Wnt/β-catenin pathway by targeting LRP6 and β-catenin.

STAT3 Signaling Pathway

This compound has also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[15] Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. This compound can suppress the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.[9][16]

The following diagram depicts the mechanism of STAT3 signaling inhibition by this compound.

Caption: this compound inhibits the STAT3 signaling pathway by preventing its phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[13]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[14]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol describes the detection of proteins from this compound-treated cells.

Materials:

-

This compound-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Isolation and Purification of this compound from Streptomyces albus

This protocol provides a general outline for the laboratory-scale isolation and purification of this compound.

Materials:

-

Streptomyces albus culture

-

Fermentation medium

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

HPLC system for purification and analysis

Procedure:

-

Fermentation: Inoculate a suitable fermentation medium with Streptomyces albus and incubate under optimal conditions for this compound production.

-

Extraction: After fermentation, acidify the broth and extract the this compound into an organic solvent like ethyl acetate.

-

Concentration: Concentrate the organic extract using a rotary evaporator.

-

Chromatographic Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

Further Purification: Further purify the this compound-containing fractions by HPLC to obtain a highly pure compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR.

Conclusion

This compound is a multifaceted molecule with significant potential in oncology. Its unique chemical structure and ionophoric properties underpin its potent biological activities, including its ability to selectively target cancer stem cells and modulate key signaling pathways like Wnt/β-catenin and STAT3. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its derivatives. Continued research in this area is crucial for translating the promising preclinical findings into effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces cell death via inactivation of Stat3 and downregulation of Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on Expression Pattern of Genes Associated with Apoptosis in Endometrial Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Anticancer Mechanisms of this compound in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, sodium | C42H69NaO11 | CID 23682228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C42H70O11 | CID 3085092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound and oxaliplatin synergistically enhances cytotoxic effect on human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound.pl [this compound.pl]

- 15. This compound abolished STAT3 and STAT1 interactions and reduced telomerase activity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Salinomycin as a Potassium Ionophore

This compound, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, has garnered significant attention for its potent anticancer activities, particularly against cancer stem cells.[1] At the core of its biological function is its activity as a highly selective potassium ionophore.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's ability to transport potassium ions across biological membranes and the downstream consequences of this action.

The Core Mechanism: Potassium Ionophoric Activity

This compound's structure, characterized by a unique tricyclic spiroketal ring system, allows it to form a lipid-soluble complex with monovalent cations, with a pronounced preference for potassium (K⁺).[1][3] This complex effectively shields the positive charge of the potassium ion, enabling its transport across the lipid bilayers of cellular and organellar membranes, thereby disrupting the electrochemical gradients that are vital for cellular function.[1][4]

The ion transport mechanism is not a simple channel formation but rather a carrier-mediated process. This compound has been shown to act as a K⁺/H⁺ exchanger.[5][6] In this model, the deprotonated carboxyl group of this compound coordinates with a potassium ion, forming a neutral, lipophilic complex. This complex diffuses across the membrane down the potassium concentration gradient. On the other side of the membrane, the potassium ion is released, and the carboxyl group is protonated, allowing the now-neutral this compound molecule to diffuse back to the original side, completing the cycle and resulting in a net efflux of potassium in exchange for protons.

This disruption of K⁺ homeostasis is a key initiating event in the cytotoxic effects of this compound. The efflux of potassium from the mitochondrial matrix, in particular, is a critical step that leads to mitochondrial dysfunction.[4]

Quantitative Data on Ion Selectivity and Cellular Effects

| Cation | Relative Affinity/Selectivity | Reference |

| K⁺ | Highest | [7] |

| Na⁺ | Lower than K⁺ | [7] |

| Cs⁺ | Lower than Na⁺ | [7] |

| Ca²⁺ | Very low | [7] |

A DFT/PCM study on the affinity of this compound for monovalent metal cations in a low-polarity medium showed the following order: Li⁺ > Cu⁺ > Na⁺ > K⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺. In a high-dielectric environment, the order was Li⁺ ≥ Na⁺ > K⁺ > Cu⁺ > Au⁺ > Ag⁺ > Rb⁺ > Cs⁺.[8]

The ionophoric activity of this compound leads to profound effects on cancer cells, including the induction of cell death and the disruption of mitochondrial function. The following table summarizes the effective concentrations of this compound that induce these effects in various cancer cell lines.

| Cell Line | Effect | Concentration(s) | Reference |

| Raji (Burkitt Lymphoma) | Reduction in Mitochondrial Membrane Potential | 0.25 µM, 0.5 µM, 5 µM | [9] |

| Dorsal Root Ganglion Neurons | Decreased Cell Viability | 1 µM and 10 µM | [10] |

| HCT116 (Colorectal Cancer) | Time- and dose-dependent cytotoxicity | Not specified | [11] |

| U2OS (Osteosarcoma) | Induction of apoptosis and autophagy | Not specified | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound.

3.1 Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is based on the methodology described for assessing MMP in Raji cells.[9]

Objective: To quantify changes in mitochondrial membrane potential in response to this compound treatment using the ratiometric fluorescent dye JC-1.

Materials:

-

Cancer cell line of interest (e.g., Raji)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (positive control for depolarization)

-

JC-1 staining solution (e.g., from a commercial kit)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 5 µM) for a specified duration (e.g., 12 hours). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM CCCP for 1 hour).

-

Cell Harvesting: After the treatment period, harvest the cells by centrifugation.

-

Washing: Wash the cells once with PBS.

-

JC-1 Staining: Resuspend the cell pellet in the JC-1 staining solution according to the manufacturer's instructions. Incubate the cells in the dark at 37°C for 15-30 minutes.

-

Washing: Wash the cells again with PBS to remove excess dye.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

-

Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

3.2 Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a standard protocol for detecting apoptosis induced by agents like this compound.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MMP protocol for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Wasting: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound's action.

Caption: this compound acts as a K+/H+ antiporter across the mitochondrial membrane.

Caption: this compound induces apoptosis and autophagy via mitochondrial dysfunction.

Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.

References

- 1. This compound: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound simultaneously induces apoptosis and autophagy through generation of reactive oxygen species in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Hydroxamic Acids: Synthesis, Structure, and Biological Activity of Polyether Ionophore Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A DFT/PCM Study on the Affinity of this compound to Bind Monovalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces calpain and cytochrome c-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Triggers Human Colorectal Cancer HCT116 Cell Death by Targeting Unfolded Protein Responses and Autophagy Pathways [colorectalresearch.sums.ac.ir]

Salinomycin's Interference with the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinomycin, a polyether ionophore antibiotic, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound interferes with this pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The information compiled herein is intended to support further research and drug development efforts targeting the Wnt/β-catenin pathway in oncology and other disease areas.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival.[1][2][3] Its aberrant activation is a hallmark of numerous cancers, contributing to tumor initiation, growth, and the maintenance of cancer stem cells (CSCs).[3][4][5] this compound, initially identified for its antibiotic properties, has garnered significant attention for its selective toxicity against CSCs, an effect largely attributed to its ability to disrupt Wnt/β-catenin signaling.[3][6][7] Understanding the precise mechanisms of this interference is crucial for the rational design of novel therapeutic strategies.

Mechanisms of this compound-Mediated Wnt/β-catenin Pathway Inhibition

This compound employs a multi-pronged approach to inhibit Wnt/β-catenin signaling, primarily targeting key components at the plasma membrane and within the cytoplasm.

Disruption of the LRP6 Co-receptor

A primary mechanism of this compound's action is the disruption of the Low-density lipoprotein receptor-related protein 6 (LRP6), an essential co-receptor for Wnt ligands.[2][4][8] this compound has been shown to:

-

Inhibit LRP6 Phosphorylation: In the presence of a Wnt ligand, LRP6 becomes phosphorylated, a critical step for signal transduction.[2][8] this compound effectively blocks this Wnt-induced LRP6 phosphorylation.[2][8][9]

-

Induce LRP6 Degradation: Treatment with this compound leads to a reduction in the total protein levels of LRP6.[2][8][9]

-

Suppress LRP6 Expression: this compound can also suppress the expression of LRP6, further diminishing the cell's capacity to respond to Wnt signals.[4]

Induction of Endoplasmic Reticulum (ER) Stress and Calcium Flux

A more intricate mechanism involves this compound's ionophoric activity within the endoplasmic reticulum (ER).[6] As a K+-selective ionophore, this compound is proposed to mediate a net influx of K+ into the ER lumen, leading to a compensatory release of Ca2+ from the ER into the cytosol.[6] This disruption of ion homeostasis triggers the unfolded protein response (UPR) and has downstream consequences for Wnt signaling:[6][10]

-

Upregulation of CHOP: The depletion of ER Ca2+ upregulates the C/EBP homologous protein (CHOP), which in turn inhibits Wnt signaling by downregulating β-catenin.[6]

-

Activation of Protein Kinase C (PKC): The increase in cytosolic Ca2+ activates PKC, which is also known to inhibit the canonical Wnt/β-catenin pathway.[6]

Downregulation of Wnt Target Genes

The culmination of these inhibitory actions is the prevention of β-catenin accumulation and its translocation to the nucleus. This leads to the downregulation of Wnt target genes that are critical for cell proliferation and survival, such as Cyclin D1, c-Myc, LEF1, and Fibronectin.[2][3][5]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize key quantitative data from various studies, demonstrating the potency of this compound in inhibiting Wnt/β-catenin signaling and affecting cancer cell viability.

| Parameter | Cell Line | Value | Reference |

| IC50 for Wnt1-stimulated SuperTOPflash activity | HEK293 | 163 nM | [11] |

| IC50 for cell viability (MTT assay) | JIMT-1 (breast cancer) | 0.36 ± 0.04 µM | [6] |

| IC50 for cell viability (MTT assay) | JIMT-1 (breast cancer) | 0.52 µM | [6] |

| Effective concentration for Wnt/β-catenin signaling inhibition | HEK293 | 0.25 µM | [4] |

Table 1: Potency of this compound in Wnt Signaling Inhibition and Cytotoxicity.

| Cell Line | Treatment | Effect on Wnt Target Gene Expression | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | Nanomolar concentrations of this compound | Downregulation of LEF1, cyclin D1, and fibronectin | [2][3] |

| CD133+ SW620 (colorectal cancer) cells | This compound (dose-dependent) | Decreased expression of Fibronectin and Lgr5 | [5] |

| Acute Myeloid Leukemia (AML) cells | This compound + ATRA | Decreased protein levels of β-catenin, survivin, c-Myc, and cyclinD1 | [12] |

Table 2: Effect of this compound on Wnt Target Gene Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Wnt/β-catenin pathway.

Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is the gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[13][14][15][16]

Principle: The TOPflash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene.[16][17] In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF transcription factors to drive luciferase expression.[13][16] The FOPflash plasmid, which contains mutated TCF/LEF binding sites, serves as a negative control to measure non-specific transcriptional activity.[16][17] The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt/β-catenin signaling.[17]

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[13]

-

Transfection: Co-transfect cells with the TOPflash or FOPflash plasmid and a Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.[13][15] A common ratio is 100 ng of TOP/FOPflash to 10 ng of pRL-TK per well.[13] Use a suitable transfection reagent like Lipofectamine 2000.[13][15]

-

Wnt Pathway Activation: After 24 hours of transfection, stimulate the Wnt pathway by adding Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL).[13]

-

This compound Treatment: Concurrently with Wnt activation, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 24 hours.

-

Luciferase Assay: Lyse the cells using a passive lysis buffer.[13] Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt reporter activity relative to the vehicle-treated control.

Western Blotting for Pathway Components

Western blotting is used to assess the protein levels of key components of the Wnt/β-catenin pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., LRP6, phospho-LRP6, β-catenin, Cyclin D1, c-Myc) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanisms of this compound-mediated Wnt inhibition.

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound presents a compelling case as a potent inhibitor of the Wnt/β-catenin signaling pathway. Its multifaceted mechanisms, targeting the LRP6 co-receptor and inducing ER stress, underscore its potential as an anti-cancer agent, particularly against tumors reliant on aberrant Wnt signaling and those harboring cancer stem cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and to develop novel Wnt pathway inhibitors. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its therapeutic index, and evaluating its efficacy in combination with other anti-cancer therapies in preclinical and clinical settings.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Basis for Inhibition of Stemlike Cancer Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pnas.org [pnas.org]

- 9. This compound inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Combined Application of this compound and ATRA Induces Apoptosis and Differentiation of Acute Myeloid Leukemia Cells by Inhibiting WNT/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 15. TOP/FOP flash assay [bio-protocol.org]

- 16. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 17. jcancer.org [jcancer.org]

Salinomycin's Impact on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salinomycin, a polyether ionophore antibiotic, has garnered significant attention for its potent anticancer properties, particularly its ability to selectively target cancer stem cells. A critical aspect of its mechanism of action involves the disruption of mitochondrial function, with a pronounced effect on the mitochondrial membrane potential (ΔΨm). This guide provides an in-depth technical overview of the effects of this compound on ΔΨm, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Mitochondrial Membrane Potential

This compound consistently induces a dose- and time-dependent decrease in mitochondrial membrane potential across various cancer cell lines. This disruption of ΔΨm is a key event leading to mitochondrial dysfunction and subsequent cellular apoptosis. The following table summarizes the quantitative data from multiple studies, providing a comparative overview of this compound's efficacy in different cancer models.

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Method of ΔΨm Assessment | Observed Effect on ΔΨm | Reference |

| Raji (Burkitt Lymphoma) | 0.25, 0.5, 5 | 12 | JC-1 Assay | Significant reduction | [1][2] |

| Raji (Burkitt Lymphoma) | 0.25, 0.5, 5 | 36 | TMRM Assay | Significant reduction | [1][2] |

| PC-3 (Prostate Cancer) | 1.33 | Not Specified | Not Specified | Decrease | [3] |

| PC-3, SKBR3, MDA-MB-468 (Prostate and Breast Cancer) | 10 | Not Specified | Not Specified | Decrease | [3] |

| SK-Mel-19 (Melanoma) | 1 | 12 and 24 | Not Specified | Reduction | [3] |

| MDA-MB-453 (Breast Cancer) | 10 | 48 | Not Specified | Reduction | [1] |

| PC-3 (Prostate Cancer) | 0.45 - 4 | 48 | Not Specified | Disruption | [1] |

| Retinoblastoma RB383 | 5 | Not Specified | Not Specified | Reduction | [3] |

| Dorsal Root Ganglia Neurons | 10 | 8 | JC-1 Assay | Marked reduction in red fluorescence | [4] |

Signaling Pathways of this compound-Induced Mitochondrial Depolarization

This compound's effect on mitochondrial membrane potential is not an isolated event but rather part of a complex signaling cascade that ultimately leads to cell death. The primary mechanism involves its function as a potassium ionophore, leading to an exchange of K+ for H+ across the inner mitochondrial membrane. This dissipates the proton gradient essential for maintaining ΔΨm. The subsequent depolarization of the mitochondrial membrane triggers a cascade of downstream events.

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Key events in this pathway include:

-

Ionophore Activity: this compound acts as a K+/H+ exchanger across the inner mitochondrial membrane, disrupting the electrochemical gradient.[5][6]

-

Inhibition of Respiratory Complexes: Evidence suggests that this compound can also inhibit mitochondrial respiratory complexes I and II, further contributing to the collapse of ΔΨm and reducing ATP production.[7][8][9]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to an increase in the production of ROS, causing oxidative stress and further mitochondrial damage.[1][10][11][12]

-

Apoptosis Induction: The collapse of ΔΨm is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol. This activates caspases, ultimately resulting in programmed cell death.[4][10][11][12]

-

AMPK Activation and mTOR Inhibition: The decrease in cellular energy levels (ATP depletion) can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[7][8][9]

Experimental Protocols for Measuring Mitochondrial Membrane Potential

Accurate assessment of ΔΨm is crucial for studying the effects of this compound. Fluorescent probes such as JC-1 and Tetramethylrhodamine, Methyl Ester (TMRM) are widely used for this purpose.

JC-1 Assay Protocol

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

-

JC-1 dye stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

12-well plates or other suitable culture vessels

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., 1.5 x 10^5 cells per well) in 12-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 5 µM) or vehicle control (e.g., methanol) for the specified duration (e.g., 12 or 36 hours).[1] A positive control for depolarization, such as 50 µM CCCP for 1 hour, should be included.[1][2]

-

Cell Harvesting: After treatment, harvest the cells by centrifugation (e.g., 1300 rpm, 5 min, 4 °C) and wash them with PBS.[1]

-

JC-1 Staining: Resuspend the cell pellet in cell culture medium containing JC-1 dye (final concentration typically 1-10 µM).

-

Incubation: Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[13]

-

Washing: Centrifuge the cells to remove the staining solution and wash them with PBS or an assay buffer.

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence (e.g., in the FL2 channel), while apoptotic cells will show high green fluorescence (e.g., in the FL1 channel).[14]

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.[14]

-

Plate Reader: Measure the fluorescence intensity at Ex/Em wavelengths for JC-1 aggregates (red, e.g., 535nm/595nm) and monomers (green, e.g., 485nm/535nm).[13] Calculate the ratio of red to green fluorescence.

-

TMRM Assay Protocol

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

TMRM stock solution (e.g., in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

12-well plates or other suitable culture vessels

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the JC-1 assay (Steps 1 and 2).

-

Cell Harvesting: After treatment, harvest and wash the cells as described for the JC-1 assay.[1]

-

TMRM Staining: Resuspend the cells in pre-warmed cell culture medium containing TMRM at a low nanomolar concentration (e.g., 20-100 nM).

-

Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with PBS to remove excess dye.

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the red fluorescence intensity. A decrease in intensity indicates depolarization.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with a rhodamine filter set. A reduction in the brightness of mitochondrial staining indicates a loss of ΔΨm.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of this compound on mitochondrial membrane potential.

Caption: Workflow for assessing this compound's effect on ΔΨm.

Conclusion

This compound exerts a potent and multifaceted effect on mitochondria, with the disruption of the mitochondrial membrane potential being a central event. This technical guide provides a comprehensive overview of the quantitative effects, the intricate signaling pathways involved, and detailed experimental protocols for the assessment of ΔΨm. The provided visualizations offer a clear and concise representation of the complex biological processes and experimental procedures. This information is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development, facilitating further investigation into the therapeutic potential of this compound and other mitochondrial-targeting agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces calpain and cytochrome c-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early effects of the antineoplastic agent this compound on mitochondrial function. [iris.cnr.it]

- 6. researchgate.net [researchgate.net]

- 7. Pre-clinical evidence that this compound is active against retinoblastoma via inducing mitochondrial dysfunction, oxidative damage and AMPK activation - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Pre-clinical evidence that this compound is active against retinoblastoma via inducing mitochondrial dysfunction, oxidative damage and AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-induced apoptosis of human prostate cancer cells due to accumulated reactive oxygen species and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Salinomycin: A Targeted Approach Against Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and therapy resistance. The eradication of CSCs is a critical goal for achieving long-term cancer remission. Salinomycin, a polyether ionophore antibiotic, has emerged as a promising agent that selectively targets and eliminates CSCs across various cancer types. This document provides a comprehensive technical overview of this compound's anti-CSC activity, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its investigation.

Introduction to this compound and Cancer Stem Cells

Cancer stem cells represent a hierarchical apex within a tumor, giving rise to the bulk of more differentiated cancer cells.[1] CSCs are characterized by their intrinsic resistance to conventional chemotherapies and radiation, which often target rapidly dividing cells, leaving the relatively quiescent CSC population unscathed and capable of repopulating the tumor.[1] this compound, originally used as an anticoccidial agent in poultry, was identified through high-throughput screening as a potent and selective inhibitor of breast CSCs.[2][3] Subsequent research has demonstrated its efficacy against CSCs in numerous other cancers, including those of the lung, pancreas, prostate, and colon.[4][5]

Mechanisms of this compound's Selective Action Against Cancer Stem Cells

This compound employs a multi-pronged approach to eradicate cancer stem cells, primarily by disrupting key cellular processes and signaling pathways essential for CSC maintenance and survival.

2.1. Ionophore Activity and Induction of Cellular Stress:

As a potassium ionophore, this compound disrupts the electrochemical balance across cellular membranes, particularly the endoplasmic reticulum (ER).[6][7] This leads to an increase in intracellular calcium levels, inducing ER stress and the unfolded protein response (UPR).[6] Furthermore, this compound can sequester iron in lysosomes, leading to the production of reactive oxygen species (ROS), lysosomal membrane permeabilization, and ultimately, a form of iron-dependent cell death known as ferroptosis.[2][8]

2.2. Interference with Key Signaling Pathways:

This compound has been shown to modulate several critical signaling pathways that are aberrantly activated in CSCs and are crucial for their self-renewal and survival.

-

Wnt/β-catenin Pathway: This pathway is fundamental for stem cell maintenance. This compound inhibits Wnt signaling by inducing the degradation of the LRP6 co-receptor and downregulating downstream targets like β-catenin, LEF1, and cyclin D1.[4][9][10] This disruption leads to the suppression of CSC properties and induction of apoptosis.[4][10]

-

Hedgehog Pathway: The Hedgehog pathway is another critical regulator of CSCs. This compound has been shown to downregulate key components of this pathway, including Smoothened (SMO) and the Gli transcription factors, in breast cancer stem cells.[11][12][13]

-

Notch Pathway: The Notch signaling pathway is involved in cell fate decisions and is often dysregulated in CSCs. This compound has been identified as an antagonist of Notch signaling, providing another avenue for its anti-CSC activity.[14][15][16]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor implicated in CSC survival and proliferation. This compound can inhibit the phosphorylation and activation of STAT3, leading to a reduction in the CSC population and the induction of anoikis (a form of apoptosis triggered by loss of cell adhesion).[17][18][19]

The following diagram illustrates the major signaling pathways targeted by this compound in cancer stem cells.

Caption: Major signaling pathways in cancer stem cells targeted by this compound.

Quantitative Assessment of this compound's Efficacy

The selective cytotoxicity of this compound against cancer stem cells has been quantified in numerous studies. The following tables summarize key findings across different cancer types and experimental models.

Table 1: IC50 Values of this compound in Cancer Cells

| Cell Line | Cancer Type | Cell Population | This compound IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | Bulk Population | ~1.0 (time-dependent) | [4] |

| RWPE-1 | Non-malignant Prostate | Normal Cells | >20 | [4] |

| MDA-MB-231 | Breast Cancer | Bulk Population | 4.9 ± 1.6 | [20] |

| MCF 10A | Non-cancerous Breast | Normal Cells | 0.1 ± 0.02 | [20] |

| HMLER CD24low | Breast Cancer | CSC-enriched | ~0.1 | [3] |

| HMLER CD24high | Breast Cancer | CSC-depleted | >1.0 | [3] |

| MDA-MB-361 | Breast Cancer | ALDH+ (CSCs) | 7.98 | [21] |

| MDA-MB-361 | Breast Cancer | ALDH- (non-CSCs) | 28.01 | [21] |

Table 2: Effect of this compound on Cancer Stem Cell Marker Expression

| Cell Line | Cancer Type | CSC Marker | This compound Treatment | % Reduction of CSC Population | Reference |

| PC-3 | Prostate Cancer | ALDH+ | 5.0 µM | >78% | [4] |

| MDA-MB-231 | Breast Cancer | CD44+/CD24- | 2 µM, 48h (anchorage-independent) | Significant decrease | [5][22] |

| MCF-7 | Breast Cancer | ALDH1+ | Not specified | ~50-fold reduction in percentage | [8] |

Table 3: Effect of this compound on Tumorsphere Formation

| Cell Line | Cancer Type | This compound Treatment | Effect on Tumorsphere Formation | Reference |

| SUNE-1 | Nasopharyngeal | 2 µM | 4.7-fold decrease in efficiency | [11] |

| 5-8F | Nasopharyngeal | 2 µM | 5.0-fold decrease in efficiency | [11] |

| MDA-MB-231 | Breast Cancer | 2 µM | Greatly inhibited number and volume | [1] |

| 4T1 | Breast Cancer | 2 µM | Greatly inhibited number and volume | [1] |

| HMLER-shEcad | Breast Cancer | Not specified | Inhibition of formation | [8] |

| Cervical Cancer Stem Cells | Cervical Cancer | 8 µg/mL | Significantly lower efficiency vs control | [19] |

Table 4: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | This compound Treatment | Outcome | Reference |

| Breast Cancer | Xenograft mice (SUM159) | Not specified | Tumor regression, necrosis, apoptosis | [8] |

| Breast Cancer | Xenograft mice (MCF-7) | Not specified | Tumor regression, depletion of CSCs | [8] |

| Pancreatic Cancer | Xenograft mice | Combination with gemcitabine | More effective tumor elimination than single agents | [8] |

| Colorectal Cancer | Patient-derived xenograft | Not specified | Significant inhibition of tumor growth | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound against cancer stem cells.

4.1. Isolation of Cancer Stem Cells

A crucial first step is the enrichment of the CSC population from either cancer cell lines or primary tumor samples.

4.1.1. Fluorescence-Activated Cell Sorting (FACS) for CD44+/CD24- Cells

This protocol is adapted for sorting breast cancer stem cells.

-

Cell Preparation: Harvest cultured cells or prepare a single-cell suspension from tumor tissue.

-

Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Add fluorescently conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated). Incubate for 30-60 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Viability Staining: Resuspend cells in FACS buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) to exclude dead cells.

-

Sorting: Analyze the cells on a flow cytometer. Gate on the viable, single-cell population and then sort the CD44+/CD24- population.

4.1.2. Magnetic-Activated Cell Sorting (MACS) for CD133+ Cells

This method is commonly used for isolating CSCs from various solid tumors.

-

Cell Preparation: Prepare a single-cell suspension from the tumor tissue or cell line.

-

Blocking: To prevent non-specific binding, incubate the cells with an FcR blocking reagent.

-

Labeling: Add CD133 microbeads to the cell suspension and incubate for 15-30 minutes at 4°C.

-

Washing: Wash the cells to remove unbound microbeads.

-

Separation: Resuspend the cells in MACS buffer and apply them to a MACS column placed in a magnetic separator. The CD133+ cells will be retained in the column.

-

Elution: Remove the column from the magnetic field and elute the magnetically labeled CD133+ cells.

4.2. ALDEFLUOR Assay for Aldehyde Dehydrogenase (ALDH) Activity

High ALDH activity is a hallmark of CSCs in many cancers.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ALDEFLUOR assay buffer.

-

Reagent Preparation: Activate the ALDEFLUOR reagent (BAAA) according to the manufacturer's instructions.

-

Staining: For each sample, prepare a "test" and a "control" tube. Add the activated ALDEFLUOR reagent to the "test" tube.

-

Control: Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor diethylaminobenzaldehyde (DEAB).

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C.

-

Analysis: Analyze the cells by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.

4.3. Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of CSCs in non-adherent culture conditions.

-

Cell Seeding: Plate a single-cell suspension of cancer cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates.

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add this compound at various concentrations to the culture medium at the time of seeding.

-

Incubation: Culture the cells for 7-14 days, allowing tumorspheres to form.

-

Quantification: Count the number of tumorspheres (typically >50 µm in diameter) in each well. Tumorsphere formation efficiency (TFE) can be calculated as (number of tumorspheres / number of cells seeded) x 100%.

The following diagram outlines the general workflow for evaluating this compound's effect on cancer stem cells.

Caption: Experimental workflow for assessing the anti-CSC activity of this compound.

Conclusion and Future Directions

This compound has demonstrated remarkable and selective efficacy against cancer stem cells through a variety of mechanisms, including the disruption of crucial signaling pathways and the induction of multiple forms of cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

Future investigations should focus on optimizing drug delivery systems to enhance tumor targeting and minimize potential toxicity, as well as exploring synergistic combinations with conventional chemotherapies and other targeted agents to achieve complete tumor eradication. Clinical trials are warranted to translate the promising preclinical findings of this compound into effective treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

- 3. This compound kills cancer stem cells by sequestering iron in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exerts Anticancer Effects on PC-3 Cells and PC-3-Derived Cancer Stem Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells | PLOS One [journals.plos.org]

- 6. This compound Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells | PLOS One [journals.plos.org]

- 7. This compound can effectively kill ALDH(high) stem-like cells on gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. This compound possesses anti-tumor activity and inhibits breast cancer stem-like cells via an apoptosis-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound may inhibit the cancer stem-like populations with increased chemoradioresistance that nasopharyngeal cancer tumorspheres contain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound as a potent anticancer stem cell agent: State of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. stemcell.com [stemcell.com]

- 18. Effects of this compound on cancer stem cell in human lung adenocarcinoma A549 cells [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of this compound-Loaded High-Density Lipoprotein and Its Effects on Cervical Cancer Cells and Cervical Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single and double modified this compound analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of Salinomycin in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary